Diethyl dimethylphosphoramidate
Description
Structure
3D Structure
Properties
CAS No. |
2404-03-7 |
|---|---|
Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C6H16NO3P/c1-5-9-11(8,7(3)4)10-6-2/h5-6H2,1-4H3 |
InChI Key |
MSDFSXFZUKFPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(C)C)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Diethyl Dimethylphosphoramidate
Established Synthetic Pathways for Diethyl Dimethylphosphoramidate
The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of dialkylphosphites with dialkylamines. These methods often employ a chlorinating agent to facilitate the formation of the P-N bond.
A fundamental approach to synthesizing this compound involves the direct reaction of diethylphosphite with dimethylamine (B145610). This reaction typically requires the presence of a coupling agent or an in-situ generated electrophilic phosphorus intermediate. The Todd-Atherton reaction, for instance, provides a general framework for the formation of phosphoramidates from dialkyl phosphites and amines in the presence of carbon tetrachloride and a base. orgsyn.org This method, however, can have limitations, and alternative reagents have been explored to improve efficiency and yield. mdpi.com
The general reaction can be represented as: (C₂H₅O)₂P(O)H + (CH₃)₂NH + Activator → (C₂H₅O)₂P(O)N(CH₃)₂ + Byproducts
A highly efficient one-pot synthesis of dialkyl N,N-dialkylphosphoramidates, including this compound, utilizes N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a chlorinating reagent. researchgate.net This method involves the reaction of dialkylphosphites with dialkylamines in the presence of CC-2. researchgate.net The reagent CC-2 acts as a source of positive chlorine, converting the dialkylphosphite into a reactive dialkyl chlorophosphate intermediate in situ. researchgate.net This intermediate then readily reacts with the dialkylamine to form the desired phosphoramidate (B1195095) in excellent yields. researchgate.net
This synthetic strategy is particularly valuable as it allows for the rapid synthesis of various phosphoramidate analogs. researchgate.net Dialkyl N,N-dialkylphosphoramidates are classified under Schedule 2.B.6 of the Chemical Weapons Convention (CWC) as they are considered important markers for the chemical warfare agent Tabun and its analogs. researchgate.net
Table 1: Synthesis of this compound using CC-2
| Reactant 1 | Reactant 2 | Reagent | Product | Significance |
| Diethylphosphite | Dimethylamine | N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) | This compound | Efficient one-pot synthesis, marker for CWC verification. researchgate.net |
This compound as a Reagent in Complex Organic Synthesis
Beyond its synthesis, this compound serves as a valuable reagent in its own right, particularly in the construction of more complex phosphorus-containing molecules. evitachem.com Its reactivity is centered around the phosphorus atom and the N,N-dimethylamino group. evitachem.com
This compound is utilized as a precursor for creating novel organophosphorus compounds. evitachem.com The presence of the P-N bond allows for various chemical transformations. For instance, the N,N-dimethylamino group can act as a leaving group in nucleophilic substitution reactions at the phosphorus center, enabling the introduction of other functional groups. This reactivity is exploited in the synthesis of modified phosphates and phosphonates, which are of interest in medicinal chemistry and materials science. While specific, widely-documented examples of its use in elaborating complex named structures are not prevalent in the readily available literature, its foundational role as a building block is acknowledged. evitachem.com
Formation of this compound as a Synthetic Impurity or Byproduct
The formation of this compound is not always the intended outcome of a chemical reaction. In certain industrial processes, it arises as a significant byproduct, which can impact the purity and properties of the desired product.
One of the most notable instances of this compound formation as an impurity is during the production of the nerve agent Tabun (ethyl N,N-dimethylphosphoramidocyanidate). environics.fi The industrial synthesis of Tabun, developed in Germany during World War II, involves a multi-step process. wikipedia.org In one of the key steps, dimethylamine is reacted with phosphorus oxychloride. environics.fi
If diethyl phosphite (B83602) is present as a starting material or is formed in a side reaction, it can react with dimethylamine in the reaction mixture, leading to the formation of this compound as a significant impurity. The purity of the final Tabun product is dependent on the control of these side reactions. environics.fi The presence of such impurities can alter the physical and chemical properties of the agent. environics.fi
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₆NO₃P nist.gov |
| Molecular Weight | 181.17 g/mol nih.gov |
| CAS Number | 2404-03-7 nist.gov |
| Appearance | Colorless liquid |
| Boiling Point | 193.5 °C at 760 mmHg evitachem.com |
| Density | 1.055 g/cm³ evitachem.com |
| Solubility | Practically insoluble in water; slightly soluble in ethanol (B145695) evitachem.com |
Conclusion
This compound as an Intermediate Metabolite in Xenobiotic Degradation
The microbial breakdown of synthetic, foreign compounds (xenobiotics) in the environment is a crucial process for detoxification. This compound has been identified as a key intermediate in the metabolic pathways of certain organophosphorus xenobiotics.
Contrary to some classifications, the abbreviation GA in the context of organophosphorus compounds refers to the nerve agent Tabun, not the herbicide glyphosate. In soil environments, the degradation of Tabun (GA) leads to several intermediate products, one of which is this compound. oup.com The breakdown of Tabun is subject to various environmental factors, with microbial action and chemical hydrolysis playing significant roles. Studies have identified several key metabolites from the degradation of GA in soil, including dimethylamine, triethyl phosphate, and notably, this compound. oup.com These intermediates are considered to be readily biodegradable, eventually breaking down into simpler, less toxic substances. oup.com
The pathway involves the cleavage of the phosphorus-cyanide (P-CN) bond in the Tabun molecule, often followed or preceded by other hydrolytic actions. The presence of this compound confirms a specific route of decomposition where the ethyl and dimethylamino groups remain attached to the central phosphorus atom while the cyanide group is cleaved.
Microorganisms play a vital role in the detoxification of organophosphorus compounds, which are widely used as pesticides, plasticizers, and chemical warfare agents. oup.comnih.gov The primary mechanism for this detoxification is hydrolysis, which cleaves the ester bonds within the organophosphorus molecule, significantly reducing its toxicity. oup.comresearchgate.net
Bacteria, in particular, have been extensively studied for their ability to degrade these compounds. researchgate.net Many possess specialized enzymes called organophosphate hydrolases (OPHs) or phosphotriesterases (PTEs), which catalyze the initial and most critical step of degradation. nih.gov These enzymes can break down a wide range of structurally similar organophosphorus compounds, including chemical warfare agents. oup.com
In the context of compounds like Tabun, microbial enzymes facilitate the cleavage of the P-CN bond, leading to the formation of intermediates such as this compound. This intermediate is then subject to further microbial action. Enzymes within these microbes can subsequently cleave the P-N or P-O bonds, breaking the molecule down further. The ability of microorganisms to use organophosphorus compounds as a source of phosphorus or carbon drives this degradation process, making them essential for bioremediation efforts in contaminated soil and water. nih.gov
Table 1: Microorganisms Involved in Organophosphorus Compound Degradation
| Microorganism Type | Examples | Role in Degradation |
| Bacteria | Delftia acidovorans, Flavobacterium sp., Pseudomonas sp., Arthrobacter sp. | Produce organophosphate hydrolases (OPHs) and phosphotriesterases (PTEs) to hydrolyze P-O, P-S, and P-CN bonds. Utilize compounds as a source of phosphorus, carbon, or nitrogen. oup.comnih.govnih.gov |
| Fungi | Various species | Participate in the breakdown of organophosphorus compounds in soil systems, though less studied than bacteria. nih.gov |
Hydrolytic and Solvolytic Degradation Pathways Leading to this compound
Hydrolysis is a dominant degradation pathway for many organophosphorus compounds, especially under aqueous conditions. This chemical process is central to the formation of this compound from certain highly toxic precursors.
Tabun (GA) is an organophosphorus nerve agent characterized by a phosphoramidate (B1195095) structure. Its primary route of degradation in the environment is through hydrolysis. The hydrolysis of Tabun proceeds through the cleavage of its phosphorus-cyanide (P-CN) bond, which is the most labile bond in the molecule under neutral or basic conditions. This cleavage results in the formation of this compound and cyanide.
The reaction can be summarized as the attack of a water molecule on the phosphorus center, leading to the displacement of the cyanide group. This process effectively detoxifies the agent, as the resulting phosphoramidate is significantly less toxic than the parent compound. A diagram illustrating the primary hydrolysis pathway of Tabun highlights this transformation. researchgate.net
Table 2: Key Degradation Pathways of Tabun (GA)
| Pathway | Reactant | Key Intermediate | Resulting Products |
| Hydrolysis | Tabun (GA) | This compound | This compound, Cyanide |
The rate at which organophosphorus precursors like Tabun degrade to form phosphoramidates is governed by chemical kinetics. The hydrolysis of these compounds typically follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the parent compound. mdpi.com
Several factors influence the kinetics of this degradation:
pH: The hydrolysis rate of Tabun is highly pH-dependent. It is more rapid in alkaline conditions due to the increased availability of hydroxide ions (OH-), which are more effective nucleophiles than water for attacking the phosphorus center.
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.
Catalysis: The presence of catalysts can dramatically increase the degradation rate. Enzymes produced by microorganisms, such as organophosphate hydrolases, can accelerate hydrolysis by orders of magnitude compared to spontaneous chemical hydrolysis. mdpi.com These enzymes provide an active site that facilitates the nucleophilic attack on the phosphorus atom, lowering the activation energy of the reaction.
The mechanism involves a nucleophilic substitution reaction at the phosphorus center. In enzymatic degradation, specific amino acid residues within the enzyme's active site (often involving a metal cofactor) activate a water molecule or directly attack the phosphorus atom, leading to the efficient cleavage of the P-CN bond and the formation of this compound. researchgate.net
Advanced Analytical Techniques for the Characterization and Detection of Diethyl Dimethylphosphoramidate
Mass Spectrometric Approaches for Diethyl Dimethylphosphoramidate Elucidation
Mass spectrometry (MS) is a cornerstone technique for the analysis of organophosphorus compounds like this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation patterns.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for Analysis
Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and widely adopted technique for analyzing polar and non-volatile compounds, including the degradation products of organophosphorus chemical warfare agents. nih.gov This method is particularly advantageous as it often allows for the direct analysis of aqueous samples with minimal preparation. nih.gov In this approach, a liquid chromatography system first separates the components of a mixture. The eluate is then introduced into an electrospray ionization (ESI) source, which generates gaseous ions from the analyte molecules. These ions are subsequently analyzed by a tandem mass spectrometer (MS/MS), which isolates ions of a specific m/z (precursor ions) and fragments them to produce a characteristic product ion spectrum, enhancing analytical confidence and specificity.
The ESI process is a soft ionization technique that typically forms protonated molecules, such as [M+H]⁺. For this compound, with a molecular weight of 181.17 g/mol , this results in a precursor ion at m/z 182. nih.gov The use of LC-MS/MS is essential for screening and identifying target and unknown organophosphorus acids and related compounds in various matrices. nih.govnih.gov
Product Ion Mass Spectral Analysis and Fragmentation Patterns (e.g., m/z 182)
Following the generation of the protonated molecule [M+H]⁺ at m/z 182 for this compound, tandem mass spectrometry is employed to induce fragmentation. The resulting product ions create a unique spectral fingerprint that is highly characteristic of the parent molecule's structure. The analysis of these fragmentation pathways is fundamental to the definitive identification of the compound.
A detailed analysis of this compound using a time-of-flight mass spectrometer with a time-aligned parallel fragmentation approach reveals a distinct fragmentation pattern from the precursor ion at m/z 182. publications.gc.ca The fragmentation involves the loss of neutral molecules such as ethene (C₂H₄) from the ethoxy groups. The study of these patterns is crucial for distinguishing isomers and identifying specific chemical structures within a sample. nih.govlibretexts.org For instance, in related organophosphorus compounds, characteristic losses of alkene groups from alkoxy substituents are commonly observed fragmentation pathways. researchgate.net
A comprehensive database containing ion mobility and tandem mass spectrometric data for chemical warfare agents and related compounds includes the specific MS/MS data for this compound, providing a reference for its identification. publications.gc.ca
Table 1: Illustrative Fragmentation Data for this compound ([M+H]⁺ = m/z 182) This table is based on data reported for the compound's analysis.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Structure | Source |
| 182 | 154 | 28 (C₂H₄) | Loss of one ethene molecule | publications.gc.ca |
| 182 | 138 | 44 (C₂H₄O) | Loss of acetaldehyde | publications.gc.ca |
| 182 | 126 | 56 (2 x C₂H₄) | Loss of two ethene molecules | publications.gc.ca |
| 182 | 98 | 84 (C₂H₄ + C₂H₄O) | Sequential neutral losses | publications.gc.ca |
Ion Mobility Spectrometry (IMS) and Time-Aligned Parallel Fragmentation Data for Characterization
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to distinguish between isomeric compounds and reduce background interference. nih.govmdpi.com In this technique, ions travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.gov The time it takes for an ion to traverse the tube (its drift time) is characteristic of its ion mobility.
For the unambiguous identification of chemical warfare agents and related compounds, acquiring data from at least two different spectrometric techniques is typically required. publications.gc.ca A novel approach using time-aligned parallel (TAP) fragmentation, available on platforms like the Synapt HDMS, allows for the acquisition of both IMS and tandem mass spectrometry (MSⁿ) data within a single analysis. publications.gc.cadtic.mil This method has been successfully applied to the characterization of this compound. publications.gc.ca The compound can be differentiated and characterized based on its unique ion mobility profile in conjunction with its high-resolution MSⁿ data, which confirms the presence of the [M+H]⁺ ion and its characteristic product ions. publications.gc.ca
Table 2: Ion Mobility Spectrometry (IMS) Data This table presents representative data types obtained from IMS analysis.
| Compound | Ion Species | Reduced Mobility (K₀) in cm²/Vs | Analytical Platform | Source |
| This compound | [M+H]⁺ | Data available in database | Synapt HDMS | publications.gc.ca |
| Sarin (GB) | Protonated Monomer & Dimer | Data available in database | Miniaturized drift tube IMS | nih.gov |
| Soman (GD) | Protonated Monomer & Dimer | Data available in database | Miniaturized drift tube IMS | nih.gov |
| Tabun (GA) | Protonated Monomer & Dimer | Data available in database | Miniaturized drift tube IMS | nih.gov |
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS/MS) Applications
Desorption Electrospray Ionization (DESI) is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal to no sample preparation. dtic.milnih.gov In DESI-MS, a spray of charged solvent droplets is directed onto a surface, where it desorbs and ionizes analytes that are then drawn into the mass spectrometer. dtic.milfrontiersin.org This method is particularly useful for rapid screening and can be applied to a wide variety of surfaces and sample types, including those relevant to forensic investigations following a chemical incident. dtic.mil
DESI-MS has been successfully applied to the direct analysis of organophosphorus chemical warfare agents, including Tabun (GA), which is structurally related to this compound. dtic.mil The technique offers advantages such as rapid analysis times (seconds to minutes), ease of sample introduction, and good sensitivity. dtic.mil When coupled with ion mobility spectrometry and tandem mass spectrometry (DESI-IMS-MSⁿ), it provides high confidence in identification for high-throughput scenarios. dtic.mil While specific applications focusing solely on this compound are not extensively documented in readily available literature, the proven capability of DESI-MS/MS for other G-series agents suggests its strong potential for the rapid surface detection and imaging of this compound. dtic.milnih.gov
Chromatographic Separation Methodologies
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Integration with Liquid Chromatography for Complex Mixture Analysis
The integration of liquid chromatography (LC) with mass spectrometry is essential when analyzing this compound in complex matrices such as environmental samples, food, or biological fluids. nih.govmdpi.com Complex samples contain numerous compounds that can interfere with the detection of the target analyte by causing ion suppression in the ESI source. LC separates this compound from these matrix components prior to its introduction into the mass spectrometer.
Reversed-phase LC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. By programming a gradient—systematically changing the composition of the mobile phase over the course of the analysis—compounds are eluted from the column based on their relative hydrophobicity. nih.gov This separation not only reduces matrix effects but also allows for the differentiation of isomers that might have identical mass spectra. The successful analysis of Tabun adducts in plant extracts and organophosphate metabolites in hair demonstrates the robustness of LC-MS/MS methods for detecting and quantifying trace levels of these compounds in challenging samples. nih.govmdpi.com
Comparative Analysis with Gas Chromatography-Mass Spectrometry (GC-MS) for Polar Degradants
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of organophosphorus compounds (OPCs). nih.govcromlab-instruments.es It offers high separation efficiency and definitive identification capabilities. rcaap.pt However, the direct analysis of polar degradation products of this compound, such as alkylphosphonic acids, by GC-MS is challenging. These degradants are often non-volatile and thermally labile, requiring chemical modification before they can pass through the gas chromatograph. nih.gov
While GC-MS remains a primary tool, especially after derivatization, other methods offer comparative advantages for polar degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) can analyze polar and non-volatile compounds directly in their native form, eliminating the need for derivatization and reducing sample preparation time. Techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) are particularly effective for separating and detecting highly polar phosphate (B84403) metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR, provides a simple and direct method for detecting alkylphosphonic acids in environmental samples without extensive sample cleanup or derivatization. nih.gov This technique offers structural information based on the phosphorus atom's chemical environment. nih.gov Furthermore, ambient ionization techniques like paper spray mass spectrometry (PS-MS) have been developed for the rapid screening of organophosphorus compounds and their hydrolysis products, with total analysis times of less than five minutes. iu.edu
Table 1: Comparison of Analytical Techniques for Polar Degradants
| Technique | Principle of Detection | Advantages for Polar Degradant Analysis | Limitations |
| GC-MS | Separates compounds by boiling point/volatility, followed by mass-based identification. | High resolution and established libraries for identification. | Requires derivatization for polar, non-volatile compounds. nih.gov |
| LC-MS/MS | Separates compounds by polarity, followed by mass-based identification. | Directly analyzes polar compounds without derivatization; high sensitivity and specificity. nih.gov | Matrix effects can be more pronounced than in GC-MS. |
| ³¹P NMR | Detects phosphorus nuclei in a magnetic field, providing structural information. | Direct detection in complex matrices with minimal sample preparation; non-destructive. nih.gov | Lower sensitivity compared to mass spectrometry techniques. |
| Paper Spray-MS | Applies a high voltage to a sample on paper to create ions for mass analysis. | Extremely rapid screening; suitable for field analysis; requires minimal sample volume. iu.edu | Primarily a screening tool; may require confirmation by other methods. |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties for techniques like GC-MS. nih.gov For the polar degradation products of this compound, the primary goal of derivatization is to increase their volatility and thermal stability by replacing active hydrogen atoms on hydroxyl or amine groups. nih.gov
The most common derivatization strategies for organophosphorus acid degradants are silylation and methylation. nih.gov
Silylation: This is a widely employed technique where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, replaces an active hydrogen. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silyl esters are significantly more volatile and less polar, making them suitable for GC-MS analysis. nih.gov
Methylation: This strategy involves adding a methyl group to the analyte. Diazomethane has traditionally been a common reagent for this purpose, effectively converting phosphonic acids into their more volatile methyl esters. nih.gov
These derivatization reactions are pivotal for the successful retrospective identification of the original organophosphorus compound from its persistent degradation products. nih.gov
Table 2: Common Derivatization Reagents for Organophosphorus Degradants
| Reagent | Abbreviation | Derivatization Type | Benefit for Analysis |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | Forms volatile and thermally stable TMS esters. nih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Silylation | Forms stable TBDMS derivatives, often with enhanced detection. nih.gov |
| Diazomethane | DM | Methylation | Converts phosphonic acids to their corresponding methyl esters. nih.gov |
| N,N-dimethylformamide dimethyl acetal | DMF-DMA | Methylation/Aminal Formation | Enables rapid in-injector derivatization of acidic compounds. researchgate.net |
Application of Analytical Methods in Environmental and Forensic Science
The analytical methods developed for this compound and its byproducts have significant applications in environmental and forensic science. nih.gov These techniques are essential for verifying compliance with chemical weapons conventions, investigating contamination incidents, and assessing historical exposure to toxic organophosphorus agents.
The detection of this compound and its degradation products in environmental matrices like soil, water, or on surfaces is a key indicator of contamination. nih.gov Analysis of these samples typically requires an initial extraction step to isolate the target analytes from the complex matrix. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common sample preparation techniques. nih.govmdpi.com For example, C18 cartridges are often used in SPE to concentrate organophosphorus compounds from aqueous samples before analysis. nih.gov Following extraction, GC-MS or LC-MS is used for quantification. Studies have demonstrated the successful application of these methods for detecting phosphonic acids in spiked river water and soil samples, with detection limits in the low picogram range after derivatization with MTBSTFA. nih.gov
Parent organophosphorus compounds can degrade relatively quickly in the environment and in the body. nih.gov However, their hydrolysis products, such as dialkyl phosphates (DAPs), are often more stable and persistent. researchgate.net These degradants, including diethyl phosphate (DEP) which can be a metabolite of this compound, serve as reliable chemical markers for assessing cumulative or historical exposure. researchgate.netnih.gov By analyzing for these stable degradation products in environmental samples or in biological samples like urine, investigators can retrospectively confirm that an individual or an area was exposed to a parent organophosphorus compound, even long after the original agent is no longer detectable. nih.govresearchgate.net
Environmental Chemistry and Biogeochemical Cycling of Diethyl Dimethylphosphoramidate
Microbial Metabolism and Biotransformation Pathways
The breakdown of organophosphorus compounds in the environment is largely driven by microbial activity. Diethyl dimethylphosphoramidate, being a metabolite of Tabun, is subject to further degradation by various microorganisms. It is considered to be readily biodegradable, indicating that microbial communities in soil and water can utilize it as a source of nutrients.
While specific microbial communities responsible for the degradation of this compound have not been extensively documented in scientific literature, the biodegradation of organophosphorus compounds, in general, has been attributed to a wide range of bacteria and fungi. Genera such as Pseudomonas, Rhodococcus, Bacillus, and various Actinobacteria have been identified as key players in the breakdown of other organophosphorus pesticides and chemicals. It is highly probable that similar microbial consortia are involved in the metabolism of this compound. These microorganisms are ubiquitous in soil and aquatic environments and can adapt to utilize xenobiotic compounds as substrates. The degradation process is often initiated by the enzymatic cleavage of the phosphorus-containing molecule.
The primary enzymatic mechanism responsible for the initial breakdown of many organophosphorus compounds is hydrolysis, catalyzed by a class of enzymes known as phosphotriesterases (PTEs). These enzymes are capable of cleaving the ester and anhydride bonds in a variety of organophosphorus compounds. In the case of this compound, the key transformation would involve the hydrolysis of the phosphoramidate (B1195095) (P-N) bond.
While the primary activity of many studied phosphotriesterases is on P-O or P-F bonds, their broad substrate specificity suggests they are likely candidates for the hydrolysis of the P-N bond in this compound. The reaction would proceed via nucleophilic attack of a water molecule at the phosphorus center, leading to the cleavage of the bond connecting the phosphorus to the dimethylamino group. This initial hydrolytic step is crucial as it typically results in a significant reduction in the toxicity of the parent compound. The products of this initial hydrolysis would likely be diethyl phosphate (B84403) and dimethylamine (B145610), which are then further metabolized by common microbial pathways.
Table 1: Potential Enzymes Involved in this compound Biodegradation
| Enzyme Class | Potential Action on this compound |
| Phosphotriesterases (PTEs) | Hydrolysis of the phosphoramidate (P-N) bond. |
| Amidases | Potential cleavage of the amide linkage. |
| Other Hydrolases | General hydrolytic degradation of the molecule. |
Environmental Persistence and Mobility Studies
The environmental persistence and mobility of a chemical determine its potential for long-term contamination and transport within ecosystems. While direct, extensive studies on this compound are limited, its status as a readily biodegradable compound provides some insight into its environmental behavior.
The environmental fate of this compound is influenced by a combination of physical, chemical, and biological factors.
Biodegradation: As previously discussed, microbial degradation is expected to be the primary mechanism for the removal of this compound from the environment. The rate of biodegradation will depend on the presence of competent microbial populations, as well as environmental conditions such as temperature, pH, and nutrient availability.
Hydrolysis: Abiotic hydrolysis (chemical breakdown by water) can also contribute to the degradation of phosphoramidates. The rate of hydrolysis is pH-dependent, with many phosphoramidates showing increased degradation under acidic conditions.
Sorption: The tendency of a chemical to adsorb to soil and sediment particles affects its mobility. While specific data for this compound is scarce, organophosphorus compounds with polar functional groups may exhibit some degree of sorption to soil organic matter and clay particles. This would reduce its mobility in the subsurface and its potential to leach into groundwater.
Volatility: The volatility of this compound will influence its partitioning between soil/water and the atmosphere. Information on its vapor pressure would be needed to fully assess this aspect of its environmental fate.
Table 2: Factors Affecting the Environmental Fate of this compound
| Factor | Influence on Environmental Fate |
| Microbial Activity | High microbial activity leads to faster degradation and lower persistence. |
| Soil/Sediment Composition | Higher organic matter and clay content may increase sorption and reduce mobility. |
| pH | Can affect both abiotic hydrolysis rates and microbial activity. |
| Temperature | Higher temperatures generally increase the rates of both biological and chemical degradation. |
| Water Availability | Essential for both microbial activity and abiotic hydrolysis. |
Implications for Environmental Remediation Technologies
The biodegradable nature of this compound has significant implications for the remediation of sites contaminated with its parent compound, Tabun. Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and environmentally friendly approach for such scenarios.
The fact that this compound is a readily biodegradable intermediate in the degradation pathway of Tabun is a positive factor for bioremediation efforts. It means that once the initial, more toxic nerve agent is broken down, the resulting metabolite does not represent a persistent environmental threat. Bioremediation strategies for Tabun-contaminated sites would focus on enhancing the conditions that promote the growth and activity of indigenous microorganisms capable of degrading both Tabun and its metabolites.
This could involve:
Biostimulation: The addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to the contaminated environment to stimulate the growth of native degrading microorganisms.
Bioaugmentation: The introduction of specific microbial cultures with known capabilities to degrade organophosphorus compounds, which could accelerate the remediation process.
Broader Academic Implications and Future Research Trajectories
Diethyl Dimethylphosphoramidate as a Model Compound for Organophosphorus Degradation Studies
The study of organophosphorus compound degradation is of paramount importance due to the widespread use of these compounds as pesticides and their unfortunate application as chemical warfare agents. This compound serves as a structurally simpler, non-toxic surrogate for more complex and hazardous organophosphorus molecules, allowing for safer and more controlled laboratory investigations into their degradation pathways.
Research into the hydrolysis of organophosphorus compounds is crucial as it is often the primary mechanism of their detoxification in the environment. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the principles of its degradation can be inferred from studies on analogous compounds. For instance, the hydrolysis of dimethyl methylphosphonate (B1257008) (DMMP), a chemical surrogate for organophosphate nerve agents, has been shown to follow pseudo-first-order reaction kinetics, yielding methylphosphonic acid and methanol. researchgate.net It is anticipated that the hydrolysis of this compound would proceed similarly, with the cleavage of the P-N or P-O bonds.
The degradation of organophosphorus compounds can be influenced by various environmental factors. Studies on diethyl phthalate (B1215562) (DEP), another compound with ester functionalities, have shown that its degradation can be significantly enhanced by the presence of certain metal ions like Fe³⁺ in microbial systems. nist.gov This suggests that the environmental fate of this compound could also be influenced by the presence of metallic catalysts.
The following table provides a hypothetical degradation pathway for this compound based on known organophosphorus chemistry.
| Step | Reaction | Reactants | Products |
| 1 | Hydrolysis of P-N bond | This compound, Water | Diethyl phosphate (B84403), Dimethylamine (B145610) |
| 2 | Hydrolysis of P-O bond | This compound, Water | Monoethyl dimethylphosphoramidate, Ethanol (B145695) |
This table represents a simplified, hypothetical degradation pathway.
Advancing Understanding of Phosphoramidate (B1195095) Chemistry in Environmental and Synthetic Contexts
The study of this compound and its reactions contributes significantly to the broader understanding of phosphoramidate chemistry, which has implications in both environmental science and synthetic organic chemistry.
In an environmental context, understanding the behavior of phosphoramidates is essential for assessing the fate and impact of various agricultural and industrial chemicals. Phosphonates, which are structurally related to phosphoramidates, are known to have strong interactions with surfaces, which affects their mobility in soil and water. mst.dk While specific data for this compound is scarce, it is plausible that it shares this characteristic, influencing its environmental persistence and transport. The degradation of phosphoramidates in the environment can lead to the formation of more stable and sometimes equally concerning breakdown products. mst.dk
In the realm of synthetic chemistry, phosphoramidates are valuable intermediates and reagents. The P-N bond in phosphoramidates offers unique reactivity that has been harnessed for the synthesis of a wide array of molecules, including those with biological activity. nih.gov The development of new synthetic methods for forming and cleaving the phosphoramidate bond is an active area of research, with techniques like oxidative cross-coupling and reactions involving organic azides gaining prominence. The insights gained from studying simpler phosphoramidates like this compound can inform the design of more complex synthetic strategies.
Emerging Research Directions in the Analytical and Mechanistic Study of this compound and Related Compounds
Future research on this compound is poised to move in several exciting directions, driven by advancements in analytical instrumentation and a deeper desire to understand reaction mechanisms at a molecular level.
Analytical Advances: The accurate detection and quantification of this compound and its degradation products are critical for both environmental monitoring and laboratory studies. Modern analytical techniques offer unprecedented sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone for the analysis of volatile organophosphorus compounds. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, aiding in its identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile degradation products, LC-MS is an invaluable tool. It allows for the separation and identification of a wide range of metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphorus-containing compounds, providing detailed information about their structure and chemical environment.
The following table outlines key analytical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆NO₃P | |
| Molecular Weight | 181.17 g/mol | |
| CAS Number | 2404-03-7 | nih.gov |
| Kovats Retention Index (Standard non-polar) | 1097, 1096.6 | |
| Kovats Retention Index (Semi-standard non-polar) | 1134, 1145.2 |
Mechanistic Investigations: A more profound understanding of the reaction mechanisms of this compound is a key area for future research. This includes:
Kinetic Studies: Detailed kinetic analysis of its hydrolysis and other degradation reactions under various conditions (pH, temperature, catalysts) will provide crucial data for predicting its environmental lifetime and for optimizing synthetic reactions.
Computational Modeling: Theoretical calculations can complement experimental work by providing insights into reaction pathways, transition states, and the electronic factors that govern reactivity.
Isotope Labeling Studies: Using isotopically labeled this compound can help to definitively trace the fate of different atoms within the molecule during reactions, providing unambiguous evidence for specific mechanistic pathways.
By pursuing these research trajectories, the scientific community can continue to unlock the full potential of this compound as a versatile tool for advancing both fundamental and applied chemistry.
Q & A
Q. What are the standard synthetic routes for Diethyl dimethylphosphoramidate, and what critical parameters influence yield and purity?
this compound can be synthesized via nucleophilic substitution or esterification reactions involving dimethylphosphoramidic acid and ethanol. Key parameters include:
- Reaction Conditions : Use of Dean-Stark traps to remove water and drive esterification to completion (common in analogous syntheses) .
- Catalysts : Acidic catalysts (e.g., sulfuric acid) or coupling agents to enhance reaction efficiency.
- Purification : Liquid-liquid extraction (e.g., sodium bicarbonate washes to remove acidic impurities) followed by vacuum distillation to isolate the product .
- Yield Optimization : Stoichiometric excess of ethanol and controlled temperature (~80–100°C) to minimize side reactions.
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- NMR Spectroscopy : P NMR identifies phosphorus environment shifts (typical δ range: +10 to +20 ppm for phosphoramidates), while H/C NMR confirms ethyl and methyl group integration .
- Infrared (IR) Spectroscopy : Peaks at 1250–1200 cm (P=O stretch) and 1050–1000 cm (P-O-C stretch) validate functional groups .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities (e.g., unreacted ethanol or dimethylphosphoramidic acid) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Hydrolysis Kinetics : Hydrolysis accelerates in acidic (pH < 4) or basic (pH > 10) conditions, with rate constants increasing by 2–3 orders of magnitude compared to neutral pH. Elevated temperatures (e.g., 40–60°C) further destabilize the compound .
- Storage Recommendations : Store in anhydrous, inert environments (argon atmosphere) at ≤4°C to prevent hydrolysis and oxidation.
Advanced Research Questions
Q. How does the hydrolysis mechanism of this compound vary under different environmental conditions, and what implications does this have for decontamination processes?
- Mechanistic Pathways :
- Acidic Hydrolysis : Protonation of the phosphoryl oxygen facilitates nucleophilic attack by water, forming dimethylphosphoramidic acid and ethanol.
- Basic Hydrolysis : Hydroxide ions cleave P-O bonds via a bimolecular nucleophilic substitution (S2) mechanism.
Q. What computational methods are suitable for predicting the physicochemical properties of this compound, and how reliable are group contribution models?
- Group Contribution (GC) Methods : Estimate properties like surface tension, viscosity, and solubility by fragmenting the molecule into functional groups (e.g., O=P(O)O, ethyl, methyl). GC models show ±15% error for phosphoramidates due to missing fragment parameters .
- Quantum Mechanical (QM) Calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates thermodynamic properties (e.g., Gibbs free energy of hydrolysis) with higher accuracy but requires significant computational resources .
Q. What are the common impurities or byproducts formed during the synthesis of this compound, and how can they be separated or quantified?
- Key Impurities :
- Monoethyl esters : Result from incomplete esterification.
- Phosphoric Acid Derivatives : Formed via hydrolysis during synthesis.
- Separation Techniques :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves esters and acids.
- Crystallization : Hexane/ethyl acetate mixtures selectively precipitate the target compound .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported hydrolysis rates of this compound across studies?
Discrepancies often arise from:
- Experimental Variables : Differences in solvent polarity, ionic strength, or buffer systems (e.g., phosphate vs. acetate buffers).
- Analytical Methods : Varied detection limits of GC vs. NMR for quantifying degradation products.
- Mitigation Strategy : Standardize protocols (e.g., 0.1 M NaCl, 25°C) and cross-validate using multiple analytical techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
